3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid
Overview
Description
3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid is a naturally occurring triterpenoid compound. It is derived from the herbs of Uncaria sessilifructus and is known for its various biological activities. The compound has a molecular formula of C₃₀H₄₈O₆ and a molecular weight of 504.7 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid typically involves the extraction from natural sources such as Uncaria sessilifructus. The extraction process may include the use of solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .
Industrial Production Methods: Industrial production of this compound is generally carried out by large-scale extraction from plant materials. The process involves multiple steps of purification and crystallization to achieve the desired purity levels, often exceeding 98% .
Chemical Reactions Analysis
Types of Reactions: 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Halogenation and other substitution reactions can be carried out using reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃).
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of similar triterpenoid compounds.
Biology: Studied for its potential anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-diabetic activities.
Industry: Utilized in the development of cosmetic and pharmaceutical products due to its bioactive properties
Mechanism of Action
The mechanism of action of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in inflammatory and oxidative stress pathways.
Pathways Involved: It modulates signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation and immune responses.
Comparison with Similar Compounds
- 1,2,3,19-Tetrahydroxy-12-ursen-28-oic acid
- 2,3,19,23-Tetrahydroxyurs-12-en-28-oic acid
- 3α,19,23,24-Tetrahydroxyurs-12-en-28-oic acid
Comparison: 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid is unique due to its specific hydroxylation pattern, which imparts distinct biological activities compared to its analogs. For instance, while 1,2,3,19-Tetrahydroxy-12-ursen-28-oic acid also exhibits anti-inflammatory properties, the presence of hydroxyl groups at different positions can lead to variations in potency and efficacy .
Properties
IUPAC Name |
(1R,2R,4aS,6aR,6aS,6bR,8R,8aR,9R,10S,12aR,14bS)-1,8,10-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O6/c1-17-9-12-30(24(34)35)14-13-27(4)18(22(30)29(17,6)36)7-8-20-25(2)11-10-21(33)26(3,16-31)23(25)19(32)15-28(20,27)5/h7,17,19-23,31-33,36H,8-16H2,1-6H3,(H,34,35)/t17-,19-,20-,21+,22-,23-,25-,26-,27-,28-,29-,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HORZOECJYCGUOG-UHVFENMYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CC(C5C4(CCC(C5(C)CO)O)C)O)C)C2C1(C)O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(C[C@H]([C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO)O)C)O)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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